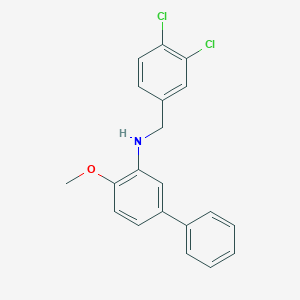![molecular formula C18H17IN2O3 B5111901 phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as an anti-cancer agent. PAC-1 has shown promising results in pre-clinical studies as a selective inducer of apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the activation of procaspase-3, a key enzyme involved in the apoptotic pathway. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. In addition to its apoptotic effects, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to inhibit tumor growth and metastasis in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its simplicity in synthesis and ease of use in laboratory experiments. However, like any experimental drug, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has limitations, including the need for further pre-clinical and clinical studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is the development of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate analogs with improved potency and selectivity. Another area of research is the investigation of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to determine the safety and efficacy of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in human clinical trials.
Synthesemethoden
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-iodoaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by hydrogenation and deprotection steps.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate selectively induces apoptosis in cancer cells, while sparing normal cells. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
phenyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3/c19-13-8-10-14(11-9-13)20-17(22)16-7-4-12-21(16)18(23)24-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVYOJKDUTUKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5915076 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)

![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
